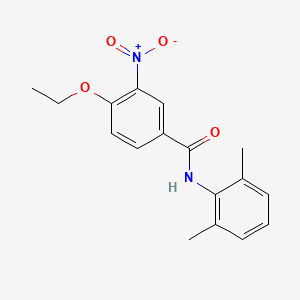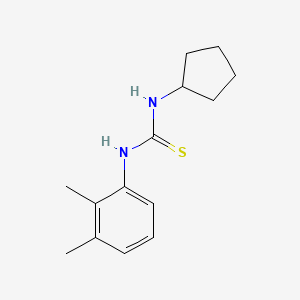
ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a chemical compound with the molecular formula C13H12ClNO3 . It is related to Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, which has been studied for its crystal structure .
Molecular Structure Analysis
The molecular structure of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves a quinoline ring, which is a heterocyclic aromatic organic compound. It is related to compounds where the benzene and thiazole rings are oriented at a dihedral angle of 1.25° . Intramolecular C-H⋯O and C-H⋯Cl interactions result in the formation of two five-membered rings which both adopt envelope conformations .
Physical And Chemical Properties Analysis
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate has a molecular formula of C13H12ClNO3 and an average mass of 265.692 Da . More detailed physical and chemical properties are not available in the literature I retrieved.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a valuable precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of new pharmaceuticals due to their biological and pharmacological activities . The compound’s reactivity allows for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.
Antibacterial and Antifungal Applications
The derivatives of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate have shown promising antibacterial and antifungal activities. This makes them significant in the search for new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern .
Development of Anti-Malarial Drugs
Quinoline derivatives have a history of being used in anti-malarial drugs. Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate could be utilized in the synthesis of novel quinoline-based anti-malarial agents, potentially offering new treatments against resistant strains of malaria .
Synthesis of α-Keto Esters
This compound can be employed in the synthesis of α-keto esters. α-Keto esters are important intermediates in organic synthesis and can lead to the production of various amino acids and other biologically active molecules .
Creation of Functionalized Pyrrolin-2-ones
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is instrumental in the creation of functionalized pyrrolin-2-ones. These compounds have diverse applications, including as building blocks for more complex molecules and in medicinal chemistry .
Friedel–Crafts Acylation Reactions
The compound is also useful in Friedel–Crafts acylation reactions to produce substituted arylglyoxylic acids. These acids have various applications in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a complex organic compound with potential biological activity. The primary target of this compound is NAD(P)H: quinone oxidoreductase 1 . This enzyme plays a crucial role in the detoxification and elimination of reactive quinones in the body.
Propriétés
IUPAC Name |
ethyl 2-(4-chloro-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-11(16)7-9-12(14)8-5-3-4-6-10(8)15-13(9)17/h3-6H,2,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJGJCAHICBBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)



![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)